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Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and

acquired resistance to a wide array of antimicrobial agents. The development of novel

therapeutic strategies is paramount in combating infections caused by this organism,

particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with

imipenem/cilastatin, represents a significant advancement in the treatment of infections caused

by carbapenem-resistant P. aeruginosa. This technical guide provides an in-depth analysis of

the in vitro spectrum of activity of relebactam against P. aeruginosa, focusing on quantitative

data, the potentiation of imipenem activity, and the impact on various resistance mechanisms.

Potentiation of Imipenem Activity
Relebactam functions by inhibiting Ambler class A and C β-lactamases, thereby protecting

imipenem from enzymatic degradation.[1] This mechanism restores or enhances the in vitro

activity of imipenem against many imipenem-non-susceptible isolates of P. aeruginosa.[1][2]

The addition of relebactam leads to a significant reduction in the minimum inhibitory

concentrations (MICs) of imipenem.

Quantitative Impact on Imipenem MICs
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The potentiation of imipenem by relebactam is evident in the substantial decrease in MIC50

and MIC90 values observed in numerous studies. For instance, in a large collection of clinical

isolates, the imipenem-relebactam combination demonstrated MIC50/90s of 0.5/1 μg/ml,

which were 4- and 16-fold lower, respectively, than those of imipenem alone.[3] In imipenem-

non-susceptible P. aeruginosa isolates, relebactam has been shown to reduce the imipenem

MIC mode from 16 μg/mL to as low as 1 or 2 μg/mL.[1]

In Vitro Spectrum of Activity
The combination of imipenem and relebactam exhibits broad in vitro activity against a wide

range of P. aeruginosa isolates, including those with challenging resistance phenotypes.

Activity Against General Clinical Isolates
Surveillance studies have consistently demonstrated high susceptibility rates of P. aeruginosa

to imipenem/relebactam. In a study of 1,445 clinical isolates, the susceptibility rate to

imipenem-relebactam was 97.3%. Another global surveillance study (SMART 2018–2020)

reported an increase in imipenem susceptibility from 63.8% to 87.0% with the addition of

relebactam.

Activity Against Resistant Phenotypes
A key strength of imipenem/relebactam lies in its activity against resistant strains of P.

aeruginosa.

Imipenem-Non-Susceptible Isolates: Relebactam restores imipenem susceptibility in a

significant portion of imipenem-non-susceptible isolates. Studies have reported restoration of

susceptibility in 64.1% to 80.5% of such isolates.

Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates:

Imipenem/relebactam maintains robust activity against MDR and XDR P. aeruginosa.

Susceptibility rates for MDR isolates have been reported to be around 78.2%, and for XDR

isolates, approximately 86.4%.

Isolates from Cystic Fibrosis Patients: In isolates from patients with cystic fibrosis, a

population where P. aeruginosa is a common and often multidrug-resistant pathogen,

imipenem/relebactam has shown promising activity. In one study, the susceptibility was
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77%, a notable increase from 55% for imipenem alone. The addition of relebactam resulted

in a fourfold reduction in both MIC50 and MIC90 for these isolates.

Data Presentation
Table 1: In Vitro Activity of Imipenem and
Imipenem/Relebactam Against P. aeruginosa - General
Isolates

Study/Regi
on (Year)

No. of
Isolates

Drug
MIC50
(µg/mL)

MIC90
(µg/mL)

%
Susceptible

Spain (2020) 1,445 Imipenem 2 16 -

Imipenem/Rel

ebactam
0.5 1 97.3

Global

(SMART

2018-2020)

23,073 Imipenem 2 32 63.8

Imipenem/Rel

ebactam
0.5 4 87.0

Europe

(SMART

2015-2017)

5,447 Imipenem - - 69.4

Imipenem/Rel

ebactam
- - 92.4

Latin America

(SMART

2020-2022)

3,799
Imipenem/Rel

ebactam
- - 78.2

ICU Isolates

(Spain &

Portugal)

474
Imipenem/Rel

ebactam
- - 93.7
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Table 2: In Vitro Activity of Imipenem/Relebactam
Against Resistant P. aeruginosa Phenotypes
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Study
(Year)

Isolate
Phenotyp
e

No. of
Isolates

Drug
MIC50
(µg/mL)

MIC90
(µg/mL)

%
Susceptib
le / %
Susceptib
ility
Restored

Spain

(2020)

Imipenem-

Resistant
-

Imipenem/

Relebacta

m

- -

80.5%

Susceptibl

e

XDR 252

Imipenem/

Relebacta

m

- -

86.4%

Susceptibl

e

Global

(SMART

2018-

2020)

Imipenem-

NS
8,356 Imipenem 16 >32 -

Imipenem/

Relebacta

m

2 16
64.1%

Restored

Europe

(SMART

2015-

2017)

MDR 1,902

Imipenem/

Relebacta

m

- -

78.2%

Susceptibl

e

Imipenem-

NS
1,668

Imipenem/

Relebacta

m

- -
75.2%

Restored

Cystic

Fibrosis

Isolates

(2023)

All CF

Isolates
105 Imipenem 4 32

55%

Susceptibl

e

Imipenem/

Relebacta

m

1 8

77%

Susceptibl

e
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Imipenem-

NS CF

Isolates

47

Imipenem/

Relebacta

m

- -
49%

Restored

Mechanisms of Action and Resistance
Relebactam's primary mechanism of action is the inhibition of Ambler class A and C β-

lactamases. In P. aeruginosa, a key target is the chromosomal AmpC β-lactamase.

Overproduction of AmpC is a common mechanism of resistance to β-lactam antibiotics. By

inhibiting AmpC, relebactam protects imipenem from hydrolysis, thereby restoring its activity.

However, resistance to imipenem/relebactam can still emerge through several mechanisms:

Metallo-β-Lactamases (MBLs): Relebactam does not inhibit Ambler class B MBLs (e.g.,

VIM, IMP, NDM). The presence of these enzymes confers resistance to

imipenem/relebactam.

GES-type β-Lactamases: Some Guiana-Extended Spectrum (GES) β-lactamases, which are

class A enzymes, are not effectively inhibited by relebactam. The presence of certain GES

variants can lead to resistance.

Porin Loss (OprD): Reduced expression or mutations in the OprD porin channel, which is the

primary route of entry for imipenem into the bacterial cell, is a major mechanism of

carbapenem resistance. While relebactam can overcome resistance mediated by AmpC

hyperproduction in the context of OprD loss, high-level resistance can still occur, particularly

when combined with other mechanisms.

Efflux Pump Overexpression: Increased activity of efflux pumps, such as MexAB-OprM, can

contribute to reduced susceptibility by actively transporting the antibiotic out of the cell.

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBPs, the targets of β-lactam

antibiotics, can reduce the binding affinity of imipenem, leading to decreased efficacy.

Experimental Protocols
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Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution
The in vitro activity of imipenem/relebactam is predominantly determined using the broth

microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI)

and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antimicrobial Solutions:

Stock solutions of imipenem and relebactam are prepared according to the manufacturer's
instructions.
Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton Broth
(CAMHB).
Relebactam is added to each dilution at a fixed concentration, typically 4 µg/mL.

2. Inoculum Preparation:

P. aeruginosa isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar)
overnight at 35 ± 2°C.
Several colonies are used to prepare a bacterial suspension in sterile saline or broth to
match the turbidity of a 0.5 McFarland standard.
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of
approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

Microdilution plates are inoculated with the standardized bacterial suspension.
The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

4. MIC Reading:

The MIC is defined as the lowest concentration of imipenem (in the presence of a fixed
concentration of relebactam) that completely inhibits visible growth of the organism.

5. Quality Control:

Reference strains of P. aeruginosa (e.g., ATCC 27853) are tested concurrently to ensure the
accuracy and reproducibility of the results.
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Visualizations
Experimental Workflow for MIC Determination
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Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway for AmpC Regulation in P. aeruginosa
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Caption: Simplified signaling pathway for AmpC β-lactamase regulation.

Logical Relationship of Key Resistance Mechanisms to
Imipenem/Relebactam
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Caption: Key mechanisms contributing to imipenem/relebactam resistance.

Conclusion
The combination of imipenem and relebactam demonstrates potent in vitro activity against a

broad spectrum of Pseudomonas aeruginosa isolates, including those with challenging

resistance profiles such as MDR and XDR strains. Relebactam effectively restores the activity

of imipenem against many isolates that have developed resistance through mechanisms such

as AmpC hyperproduction. While imipenem/relebactam represents a valuable therapeutic

option, the emergence of resistance through mechanisms like the production of metallo-β-

lactamases and certain GES-type enzymes, as well as porin loss and efflux pump

overexpression, underscores the importance of ongoing surveillance and prudent use of this

agent. This technical guide provides a comprehensive overview of the current understanding of
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relebactam's activity against P. aeruginosa, offering valuable insights for researchers,

scientists, and drug development professionals in the ongoing battle against antimicrobial

resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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